molecular formula C14H20OS B13255722 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol

4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol

Cat. No.: B13255722
M. Wt: 236.37 g/mol
InChI Key: XNDNCLKUTFVWGT-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexanol ring substituted with a phenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate can then be reacted with methylthiomethyl chloride in the presence of a base such as sodium hydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexanone.

    Reduction: 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfanyl)methyl]phenylacetic acid
  • 4-[(Methylsulfanyl)methyl]benzene
  • 4-[(Methylsulfanyl)methyl]quinoline derivatives

Uniqueness

4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexanol ring with a phenyl and methylsulfanyl group makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

4-(methylsulfanylmethyl)-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C14H20OS/c1-16-11-12-7-9-14(15,10-8-12)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3

InChI Key

XNDNCLKUTFVWGT-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCC(CC1)(C2=CC=CC=C2)O

Origin of Product

United States

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